6-Chloro-7-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
AJZSERMRCGDUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 7 Nitro 1h Benzo D Imidazole and Its Precursors
Strategies for Benzimidazole (B57391) Core Formation
The formation of the benzimidazole core is a fundamental step in the synthesis of 6-Chloro-7-nitro-1H-benzo[d]imidazole. This is typically achieved through the cyclization of an appropriately substituted o-phenylenediamine (B120857) derivative.
Condensation Reactions with o-Phenylenediamine Derivatives
A prevalent and direct method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine with a one-carbon electrophile. In the context of synthesizing the title compound, the key precursor is 4-chloro-5-nitro-o-phenylenediamine . This diamine undergoes cyclization when heated with reagents such as formic acid or an equivalent aldehyde.
The reaction with formic acid is a classic and efficient method, known as the Phillips synthesis. Heating the o-phenylenediamine derivative with formic acid leads to the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole. wikipedia.org For instance, the analogous reaction of 4-nitro-1,2-phenylenediamine with formic acid in the presence of hydrochloric acid, followed by basification, yields 5(6)-nitro-benzimidazole in high yield. This suggests that a similar reaction with 4-chloro-5-nitro-o-phenylenediamine would effectively produce this compound.
Alternatively, condensation with various aldehydes can be employed to introduce a substituent at the C-2 position of the benzimidazole ring. nih.govresearchgate.net While the title compound is unsubstituted at C-2, this method is fundamental to the synthesis of a wide range of benzimidazole derivatives.
| o-Phenylenediamine Derivative | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-nitro-1,2-phenylenediamine | Formic acid, HCl | 80°C, 3 hours | 5(6)-nitro-benzimidazole | 89% | |
| o-phenylenediamine | 90% Formic acid | 100°C, 2 hours | Benzimidazole | 83-85% | wikipedia.org |
| 4-chloro-o-phenylenediamine | Substituted aromatic aldehydes | Reflux or Microwave | 2-Aryl-6-chlorobenzimidazoles | 70-99% | nih.govrsc.org |
Oxidative Cyclization Approaches
Oxidative cyclization offers another route to the benzimidazole core. This method typically involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which is then oxidatively cyclized to form the benzimidazole ring.
A common and effective oxidizing agent for this transformation is sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.govrsc.org Studies have shown that condensing 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) with various aromatic aldehydes using sodium metabisulfite as the oxidant provides the corresponding 2-substituted 6-chloro- or 6-nitro-benzimidazoles in good to excellent yields. nih.govrsc.orgresearchgate.net This methodology highlights a robust way to achieve the benzimidazole core, particularly when a substituent at the C-2 position is desired.
| o-Phenylenediamine Derivative | Aldehyde | Oxidant | Method | Yield | Reference |
|---|---|---|---|---|---|
| 4-chloro-o-phenylenediamine | Aromatic aldehydes | Sodium metabisulfite | Microwave | 90-99% | rsc.org |
| 4-nitro-o-phenylenediamine | Aromatic aldehydes | Sodium metabisulfite | Microwave | 90-99% | rsc.org |
Introduction and Manipulation of Chloro and Nitro Moieties
The correct placement of the chloro and nitro groups on the benzene (B151609) ring is critical. This can be achieved either by starting with a precursor that already contains these substituents in the desired positions or by introducing them onto the benzimidazole ring system through electrophilic substitution reactions.
Regioselective Nitration Techniques
The direct nitration of a pre-formed chloro-benzimidazole is a potential pathway. Electrophilic nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration is directed by the existing substituents. In the case of 6-chlorobenzimidazole, the directing effects of the fused imidazole (B134444) ring and the chloro substituent would determine the position of the incoming nitro group. While direct nitration of benzimidazole itself predominantly yields the 5(6)-nitro isomer, the presence of other substituents can alter this outcome. nih.gov For instance, the nitration of p-nitrochlorobenzene is a known industrial process to produce 2,4-dinitrochlorobenzene, demonstrating the feasibility of nitrating a chlorinated aromatic ring. wikipedia.org
Halogenation Procedures
Introducing a chlorine atom onto a nitro-benzimidazole scaffold is another possible synthetic route. Halogenation of aromatic rings can be achieved using various chlorinating agents. For example, the chlorination of nitrobenzene (B124822) in the presence of a Lewis acid catalyst like iron(III) chloride yields a mixture of isomers, with 3-chloronitrobenzene being a significant product. nih.gov The regioselectivity of such a reaction on a 7-nitrobenzimidazole would be influenced by the deactivating nature of the nitro group and the directing effects of the imidazole ring.
Synthesis of Precursors with Pre-existing Substituents
The most convergent and likely most effective strategy for synthesizing this compound involves the preparation of the key intermediate, 4-chloro-5-nitro-o-phenylenediamine , followed by cyclization. The synthesis of this precursor can be approached through several routes, often involving the selective reduction of a dinitro compound.
A plausible starting material is 1,2-dichloro-4-nitrobenzene . This can be nitrated to form 1,2-dichloro-4,5-dinitrobenzene . Subsequently, one of the chloro groups can be selectively substituted with an amino group, followed by the reduction of one nitro group and the remaining chloro group.
A more direct and well-documented strategy for creating o-phenylenediamines with a nitro group is the selective reduction of dinitroanilines. wikipedia.org For example, 2,4-dinitroaniline (B165453) can be partially reduced using reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) to selectively reduce the nitro group at the 2-position, yielding 1,2-diamino-4-nitrobenzene. orgsyn.org This principle can be applied to a chlorinated analogue. A viable pathway starts with 2,4-dichloro-1-nitrobenzene , which can be aminated to form 4-chloro-2-nitroaniline . google.com Further nitration would yield 4-chloro-2,6-dinitroaniline . Selective reduction of the nitro group ortho to the amino group, a known transformation, would then furnish the desired 4-chloro-5-nitro-o-phenylenediamine . wikipedia.org
| Starting Material | Key Transformation | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 2,4-Dinitroaniline | Selective nitro group reduction | Ammonium sulfide or Sodium hydrosulfide | 1,2-Diamino-4-nitrobenzene | orgsyn.org |
| 2,5-Dichloro-nitrobenzene | Amination | Ammonium hydroxide | 4-Chloro-2-nitroaniline | google.com |
| N-substituted-2,4-dinitroaniline | Selective nitro group reduction | Ammonium sulfide | N-substituted-5-nitro-o-phenylenediamine | wikipedia.org |
Optimization of Reaction Conditions
The synthesis of benzimidazole derivatives, including those with chloro and nitro substitutions, is highly dependent on the reaction conditions. Researchers have explored various methods to enhance efficiency, reduce reaction times, and improve product yields. These methods range from traditional thermal approaches to modern microwave-assisted techniques, alongside a careful selection of catalysts and solvent systems.
Conventional Thermal Methods
Traditional synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid under reflux conditions. nih.govdergipark.org.tr These methods, while effective, are frequently characterized by long reaction times and, in some cases, lower yields compared to more modern techniques.
For instance, the synthesis of analogous 6-substituted 1H-benzimidazole derivatives via conventional heating requires refluxing for extended periods, often ranging from 6 to 24 hours, to ensure the completion of the reaction. tsijournals.com One common procedure involves refluxing a mixture of the o-phenylenediamine precursor with an appropriate acid, such as formic acid, in a suitable solvent. For example, the synthesis of 5(6)-nitro-benzimidazole is achieved by heating 4-nitro-1,2-phenylenediamine with formic acid in 10% hydrochloric acid for 3 hours at 80°C. While reliable, these thermal methods can be energy-intensive and time-consuming.
Table 1: Comparison of Conventional Heating Methods for Benzimidazole Synthesis
| Precursor(s) | Reagent/Solvent | Temperature | Time | Yield |
| 4-nitro-1,2-phenylenediamine | Formic acid / 10% HCl | 80 °C | 3 h | 89% |
| 4-nitro-orthophenylenediamine | Ethyl formate (B1220265) / HCl | Reflux | 48 h | 95% tsijournals.com |
| o-phenylenediamine / Glycolic acid | Dimethylformamide (DMF) | 50 to 90 °C | Overnight | - |
| o-phenylenediamine / 4-chlorobenzaldehyde | Water / Boric acid | Room Temp. | 45 min | - |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of benzimidazole rings. This method significantly reduces reaction times and often leads to higher product yields compared to conventional heating.
Studies directly comparing the two methods for the synthesis of similar 6-(chloro/nitro)-1H-benzimidazole derivatives have shown a dramatic reduction in reaction time, from 6–12 hours with conventional heating to just 10–15 minutes under microwave irradiation. ajol.inforesearchgate.net This acceleration is accompanied by a notable increase in reaction yield. In one-pot syntheses of 2-substituted benzimidazoles from 2-nitroanilines, microwave irradiation at 130°C with SnCl₂ as a reducing agent completed the reaction in just 5 minutes. dergipark.org.tr Similarly, another solvent-free microwave-assisted method reduced reaction times from 60 minutes to 5 minutes while increasing the yield from 61.4% to 99.9%. mdpi.com
A relevant procedure for a related compound involves the microwave irradiation of ethyl-4-(alkylamino)-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite (B78146) (Na₂S₂O₄) in DMSO, which yields the corresponding 1,2-disubstituted benzimidazole. connectjournals.com This approach highlights the efficacy of microwave energy in promoting the necessary reductive cyclization.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Step | Conventional Method (Time) | Microwave Method (Time) | Yield Increase with Microwave | Reference |
| Condensation | 6-12 h | 10-15 min | Not specified | ajol.inforesearchgate.net |
| Reductive Cyclization | - | 5-15 min | - | connectjournals.com |
| Solvent-free Condensation | 60 min | 5 min | ~38% | mdpi.com |
Catalyst Utilization and Solvent Effects
The choice of catalyst and solvent is critical in optimizing the synthesis of this compound and its precursors. Various catalytic systems and solvent media have been investigated to improve reaction efficiency and selectivity.
Catalysts: A range of catalysts have been employed in benzimidazole synthesis. For the condensation of o-phenylenediamines with aldehydes, oxidizing agents are often necessary. Sodium metabisulfite (Na₂S₂O₅) has been effectively used for this purpose. nih.gov In reactions involving subsequent alkylation, a base such as potassium carbonate is commonly used. tsijournals.com
Lewis acids like Er(OTf)₃ have proven to be highly efficient, enabling solvent-free synthesis of 1,2-disubstituted benzimidazoles with only 1 mol% of the catalyst. mdpi.com Other catalytic systems include copper(I) chloride with a tetramethylethylenediamine (TMEDA) ligand, which has been used to synthesize a 5-nitro-1H-benzoimidazole precursor in DMSO. wikipedia.org Boric acid has also been utilized as an inexpensive and mild catalyst in aqueous media. nih.gov
Solvent Effects: The solvent can significantly influence reaction rates and yields. A study on a related imidazole synthesis tested various solvents and found that refluxing in ethanol (B145695) provided the highest yield (82%). Other solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and methanol (B129727) resulted in lower yields under the same conditions. nih.gov However, for specific reactions, other solvents are preferred. For example, the treatment of ethyl-4-chloro-3-nitrobenzoate with amines is carried out in THF at room temperature, while the subsequent microwave-assisted cyclization often employs DMSO. tsijournals.comconnectjournals.comwikipedia.org
Table 3: Effect of Solvents on Benzimidazole Synthesis Yield (Conventional Reflux)
| Solvent | Yield |
| Ethanol | 82% |
| N,N-dimethylformamide (DMF) | 30% |
| Methanol | 25% |
| Tetrahydrofuran (THF) | 15% |
| Acetonitrile | 13% |
| Water | 10% |
Data adapted from a study on a related imidazole synthesis under reflux conditions. nih.gov
Chemical Transformations and Derivatization of 6 Chloro 7 Nitro 1h Benzo D Imidazole
Reactivity at the Nitro Group
The nitro group at the C-7 position significantly influences the electronic properties of the benzimidazole (B57391) ring and is a primary site for chemical transformation.
The most common transformation of the nitro group in this context is its reduction to a primary amine, yielding 6-chloro-1H-benzo[d]imidazol-7-amine. This conversion is a critical step in the synthesis of various biologically active molecules, as the resulting amino group can be further functionalized. The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most efficient.
Research on related nitroaniline structures demonstrates that the reduction of a nitro group is commonly performed using catalytic hydrogenation with 10% Palladium on carbon (Pd/C) at room temperature under hydrogen gas pressure. nih.gov Another method involves the use of ammonium (B1175870) sulfide (B99878), which can selectively reduce a nitro group, particularly in dinitro-substituted compounds. wikipedia.org This transformation fundamentally alters the substituent's electronic effect from strongly electron-withdrawing to electron-donating.
Table 1: Reagents for the Reduction of Nitro Group
| Reagent | Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas (40 psi), room temperature | 6-Chloro-1H-benzo[d]imidazol-7-amine |
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The nitro group at C-7, along with the chloro group at C-6, activates the aromatic ring, making it electron-deficient and susceptible to attack by nucleophiles. libretexts.org
In SNAr reactions, the electron-withdrawing substituent stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org While the halogen is the more common leaving group, under certain conditions, the nitro group itself can be displaced by a nucleophile. This reactivity is particularly noted in compounds with multiple activating groups. For instance, studies on dinitrobenzene derivatives show that one of the nitro groups can be substituted by thiolate anions. nih.gov Although less common than substitution of the chloride, displacement of the nitro group represents a potential, albeit more challenging, pathway for the functionalization of the 6-chloro-7-nitro-1H-benzo[d]imidazole core.
Reactivity at the Chloro Group
The chloro substituent at the C-6 position is an excellent leaving group, particularly due to the activating effect of the adjacent nitro group.
The chloro group is readily displaced by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the ortho-nitro group is crucial, as it provides resonance stabilization for the anionic Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution. libretexts.org
A variety of nucleophiles can be employed to displace the chloro group. Synthetic procedures on analogous compounds, such as 5-chloro-2-nitroacetanilide, show successful substitution using N-substituted piperazines in the presence of a base like triethylamine (B128534) (TEA) in a polar aprotic solvent like DMSO at elevated temperatures. nih.gov This methodology is directly applicable to this compound for the introduction of amine, alkoxy, and thioalkoxy functionalities.
Table 2: Nucleophilic Substitution at the Chloro Group
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amines | Piperazine | 6-(Piperazin-1-yl)-7-nitro-1H-benzo[d]imidazole |
| Alkoxides | Sodium Methoxide | 6-Methoxy-7-nitro-1H-benzo[d]imidazole |
The chloro group at C-6 can also participate in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example.
Research on similar heterocyclic structures, such as 6-chloro-5H-benzo[a]phenothiazin-5-one, has demonstrated successful Suzuki-Miyaura coupling with arylboronic acids. researchgate.net This reaction is typically catalyzed by a palladium complex, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine (B1218219) ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl substituents at the C-6 position, significantly expanding the structural diversity of the benzimidazole derivatives.
Functionalization of the Imidazole (B134444) Nitrogen (N-1)
The N-1 position of the imidazole ring contains an acidic proton and is a key site for derivatization, most commonly through N-alkylation or N-arylation reactions. rsc.orgresearchgate.netrsc.org These reactions introduce substituents that can modulate the compound's steric and electronic properties, as well as its solubility and biological activity. nih.govsemanticscholar.org
The synthesis of N-1 substituted derivatives is typically achieved by reacting the this compound with a suitable halide (e.g., alkyl, benzyl, or aryl halide) in the presence of a base. rsc.org Potassium carbonate is a commonly used base for this transformation, and the reaction is often carried out in a polar aprotic solvent. Studies have shown that microwave-assisted methods can dramatically reduce reaction times from hours to minutes and increase reaction yields compared to conventional heating methods. nih.govsemanticscholar.org
Table 3: N-1 Functionalization of the Imidazole Ring
| Reagent | Base | Method | Product |
|---|
N-Alkylation Reactions
N-alkylation is a primary method for diversifying the this compound core. This transformation typically involves the reaction of the benzimidazole with various alkyl halides in the presence of a base. Studies have demonstrated that N-substituted derivatives can be prepared from the parent 6-chloro-7-nitro-1H-benzimidazole using potassium carbonate as the base, with both conventional heating and microwave irradiation methods being employed. researchgate.net
Microwave-assisted synthesis has been shown to be particularly efficient, dramatically reducing reaction times from hours to minutes and often increasing chemical yields. nih.govdiva-portal.org For instance, reactions that require 6–12 hours under conventional reflux conditions can be completed in just 10–15 minutes in a microwave, with yield increases ranging from 7% to 22%. nih.gov A variety of substituted halides are compatible with this reaction, leading to a diverse library of N-alkylated products. nih.govsemanticscholar.org
The Mannich reaction represents another route for N-alkylation, specifically for aminomethylation. This method has been successfully applied to related 6-nitro-1H-benzo[d]imidazole structures, involving the reaction with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638) or morpholine) to introduce an aminomethyl group at the N-1 position. researchgate.net The general principle of N-alkylation is also seen in the synthesis of other nitrobenzimidazoles, where the secondary amine nitrogen is alkylated using reagents like (2-chloroethyl)diethylamine. wikipedia.org
Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation Yields for 6-Substituted Benzimidazoles This table illustrates the general improvements in yield and reduction in time for N-alkylation reactions on the benzimidazole scaffold when using microwave irradiation compared to conventional heating, as reported in broader studies on 6-substituted derivatives.
| Alkylating Agent | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Halides | Conventional (Reflux) | 6-12 hours | 26 - 43% | nih.govsemanticscholar.org |
| Substituted Halides | Microwave Irradiation | 10-15 minutes | 40 - 50% | nih.govsemanticscholar.org |
N-Acylation Reactions
N-acylation provides another avenue for functionalizing the benzimidazole nucleus, introducing an acyl group onto one of the ring's nitrogen atoms. This reaction is typically achieved by treating the N-H of the benzimidazole with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
A general and effective method involves the reaction of the heterocyclic amine with chloroacetyl chloride in an appropriate solvent. nih.gov For this compound, this would involve its reaction with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) to yield the corresponding N-acylated product. This transformation adds a carbonyl functionality, which can serve as a handle for further synthetic modifications or as a key structural element for biological interactions.
Table 2: Representative N-Acylation Reactions This table presents examples of potential N-acylation reactions for the title compound based on established chemical principles.
| Acylating Agent | Base | Expected Product |
|---|---|---|
| Acetyl Chloride | Pyridine | 1-Acetyl-6-chloro-7-nitro-1H-benzo[d]imidazole |
| Benzoyl Chloride | Triethylamine | 1-Benzoyl-6-chloro-7-nitro-1H-benzo[d]imidazole |
| Chloroacetyl Chloride | Acetone | 1-(Chloroacetyl)-6-chloro-7-nitro-1H-benzo[d]imidazole |
Functionalization at the C-2 Position of the Benzimidazole Core
The C-2 position of the benzimidazole ring is a key site for introducing structural diversity. The most common and efficient strategy for C-2 functionalization does not involve direct substitution on a pre-formed benzimidazole ring, but rather occurs during its synthesis. This is typically achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netdiva-portal.org
Specifically, C-2 substituted 6-chloro-7-nitro-1H-benzo[d]imidazoles are synthesized by the condensation of 4-chloro-5-nitro-o-phenylenediamine with a wide range of substituted aromatic aldehydes. researchgate.net This reaction is often facilitated by a mild oxidizing agent like sodium metabisulfite (B1197395) in an ethanol-water mixture under reflux, which promotes the cyclization and subsequent aromatization to form the benzimidazole core. researchgate.netnih.gov This method allows for the incorporation of various aryl groups at the C-2 position, depending on the choice of the starting aldehyde.
Table 3: Examples of C-2 Functionalization via Aldehyde Condensation This table showcases various aromatic aldehydes used to synthesize C-2 substituted 6-chloro-1H-benzimidazoles, a reaction pathway directly applicable to the 6-chloro-7-nitro analogue.
| Aldehyde Reactant | Resulting C-2 Substituent | Reference |
|---|---|---|
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl) | nih.gov |
| 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl) | nih.gov |
| Benzo[d] researchgate.netresearchgate.netdioxole-5-carbaldehyde | 2-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl) | researchgate.net |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl) | diva-portal.org |
Synthesis of Fused Polycyclic Systems
The this compound framework can serve as a foundational block for the construction of more complex, fused polycyclic systems. researchgate.net These larger structures are typically synthesized through intramolecular cyclization reactions, where substituents strategically placed on the benzimidazole core react to form new rings.
Common strategies include acid-mediated intramolecular Friedel–Crafts reactions. nih.gov For example, a side chain attached to the N-1 or C-2 position containing a suitable functional group (like a carboxylic acid or an activated nitrile) could be induced to cyclize onto the benzene (B151609) portion of the benzimidazole. The synthesis of known fused systems like pyrido[1,2-a]benzimidazole (B3050246) and benzimidazo[1,2-a]quinoline (B3368101) exemplifies this approach, highlighting the versatility of the benzimidazole scaffold in creating polyheterocycles. researchgate.net While specific examples starting from this compound are not prevalent in the literature, the established methodologies for related compounds demonstrate the potential for such transformations.
Structure-Reactivity Relationship Studies
The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents. The chloro and nitro groups at the C-6 and C-7 positions, respectively, are strongly electron-withdrawing. This has several consequences:
Acidity: The electron-withdrawing nature of these groups increases the acidity of the N-H proton in the imidazole ring, facilitating its deprotonation in the presence of a base for reactions like N-alkylation.
Reactivity of the Benzene Ring: The benzene ring is deactivated towards electrophilic aromatic substitution but may be activated for nucleophilic aromatic substitution, although such reactions are less common for this core.
The position of these substituents plays a critical role in directing the outcome of reactions, particularly N-alkylation. In related heterocyclic systems like indazole, it has been shown that a strong electron-withdrawing group at the C-7 position, such as a nitro group, can exert a powerful directing effect, favoring alkylation at the adjacent N-1 position under certain conditions, while favoring the distal nitrogen under other conditions, highlighting the delicate interplay of electronic and steric factors. beilstein-journals.org
Steric hindrance also plays a definitive role. For instance, studies on related complex cyclizations have shown that a chloro substituent at the 7-position can completely inhibit a desired transformation, presumably due to steric clash preventing the necessary approach of reactants or catalyst. acs.org Ultimately, structure-activity relationship studies confirm that the choice and position of substituents at the N-1, C-2, and C-6/C-7 positions are critical in modulating the chemical reactivity and, consequently, the biological properties of the resulting derivatives. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number and chemical environment of protons in a molecule. In the case of benzimidazole (B57391) derivatives, the spectrum typically reveals characteristic signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. For instance, the ¹H NMR spectra of various 6-chloro-1H-benzimidazole derivatives often show the NH proton as a singlet in the region of δ 12.71–13.92 ppm. rsc.org The aromatic protons typically appear in the range of δ 6.72–9.00 ppm. rsc.org
A study on 2-(4-chlorophenyl)-1H-benzo[d]imidazole, a related compound, reported the NH proton signal at δ 12.97 ppm. mdpi.com The aromatic protons were observed as multiplets in the range of δ 7.20–8.17 ppm. mdpi.com The specific chemical shifts and splitting patterns of the aromatic protons in 6-Chloro-7-nitro-1H-benzo[d]imidazole would provide precise information about the substitution pattern on the benzene (B151609) ring.
Table 1: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole mdpi.com | DMSO-d₆ | 12.97 (s, 1H, NH), 8.17 (d, 2H, J = 8.70 Hz, Ar-H), 7.58–7.64 (m, 4H, Ar-H), 7.20 (d, 2H, J = 8.48 Hz, Ar-H) |
| 5-Nitro-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, J = 6.8 Hz, C6H), 7.77 (d, 1H, J = 6.8 Hz, C7H) |
| 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole mdpi.com | DMSO-d₆ | 12.93 (s, 1H, NH), 9.11 (d, 1H, J = 8.16 Hz, Ar-H), 7.23–8.11 (m, 10H, Ar-H) |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
For benzimidazole derivatives, the carbon signals of the imidazole ring and the fused benzene ring appear in distinct regions of the spectrum. For example, in 2-(4-chlorophenyl)-1H-benzo[d]imidazole, the aromatic carbons resonate at δ 107.7, 116.5, 116.7, 128.0, 129.3, 130.3, 130.4, 130.9, 131.6, and 133.2 ppm, while the C=N carbon of the imidazole ring appears at δ 160.9 ppm. mdpi.com The specific chemical shifts for the carbons in this compound would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole mdpi.com | DMSO-d₆ | 160.9 (C=N), 133.2, 131.6, 130.9, 130.4, 130.3, 129.3, 128.0, 116.7, 116.5, 107.7 (Ar-C) |
| 5-Nitro-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 |
| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 (CH₂) |
Nitrogen-15 (¹⁵N) NMR for Tautomeric and Electronic Studies
¹⁵N NMR spectroscopy is a powerful technique for investigating the electronic structure and tautomerism in nitrogen-containing heterocyclic compounds like benzimidazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and local electronic environment.
Benzimidazole exists in a tautomeric equilibrium between two forms where the proton is located on either N1 or N3. ¹⁵N NMR can be used to study this equilibrium. nih.gov The chemical shifts of the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens are distinct, allowing for the determination of the predominant tautomer in solution. rsc.org For nitro-substituted benzimidazoles, the ¹⁵N chemical shift of the nitro group provides additional information about the electronic effects within the molecule. researchgate.net The study of this compound by ¹⁵N NMR would be crucial to understand its tautomeric preferences and the influence of the substituents on the nitrogen electron densities.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals, especially for complex molecules.
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
The application of these 2D NMR techniques to this compound would provide definitive structural confirmation by establishing the connectivity between all protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula.
For this compound, HRMS would be used to confirm its molecular formula (C₇H₄ClN₃O₂). The calculated exact mass would be compared to the experimentally measured mass to provide unequivocal evidence for the compound's elemental composition. For example, in the study of related benzimidazole derivatives, HRMS was used to confirm the calculated and found masses to four decimal places. ias.ac.in The observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. rsc.orgresearchgate.net
Table 3: Representative HRMS Data for Benzimidazole Derivatives
| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| 6-Chloro-2-methyl-1H-benzo[d]imidazole | C₈H₇ClN₂ | 166.0298 | 166.0300 | ias.ac.in |
| 6-Chloro-2-ethyl-1H-benzo[d]imidazole | C₉H₉ClN₂ | 180.0454 | 180.0454 | ias.ac.in |
| 2-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)-6-chloro-1H-benzo[d]imidazole | C₁₄H₉ClN₂O₂ | - | - | researchgate.net |
Infrared (IR) Spectroscopy
Key expected vibrational frequencies for related nitro- and chloro-substituted benzimidazoles are summarized below. For instance, studies on similar structures like 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole have been used to understand these characteristics. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3450 - 3200 | Stretching (associated) |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=N (Imidazole) | 1650 - 1590 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| Nitro (NO₂) | 1550 - 1500 & 1360 - 1320 | Asymmetric & Symmetric Stretching |
| C-Cl | 800 - 600 | Stretching |
| This table is generated based on typical IR absorption regions for the specified functional groups and data from related benzimidazole compounds. researchgate.netresearchgate.net |
The N-H stretching band is typically broad due to hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and provide clear evidence for its presence. The exact positions of the C-Cl and aromatic C-H bands can offer information about the substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions within the conjugated benzimidazole system and the nitro group.
While specific experimental data for this compound is limited, research on analogous N-substituted 6-nitro-1H-benzimidazole derivatives serves as a reference. nih.govresearchgate.netrsc.org The electronic absorption spectra for these types of compounds are typically recorded in solvents like methanol (B129727) or ethanol (B145695). The benzimidazole core itself shows characteristic absorptions, which are significantly influenced by the electronic effects of the chloro and nitro substituents.
Expected UV-Vis Absorption Maxima (λ_max):
π → π transitions:* Associated with the benzimidazole ring system, these are expected to appear as intense bands in the range of 200-300 nm.
n → π transitions:* These are typically associated with the heteroatoms (N) and the nitro group. The nitro group's n → π* transition might appear as a weaker, longer-wavelength shoulder.
The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzimidazole.
X-ray Diffraction (XRD) Crystallography
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Although a specific crystal structure for this compound was not found in the search results, analysis of related benzimidazole derivatives provides a clear picture of the expected structural features. mdpi.com For a similar compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, XRD analysis revealed a monoclinic crystal system with the P2₁/c space group. mdpi.com
For this compound, one would expect the benzimidazole ring system to be essentially planar. The bond lengths and angles would conform to standard values for sp²-hybridized carbon and nitrogen atoms. The precise geometry, including the planarity and the orientation of the nitro group relative to the benzene ring, would be determined.
Hypothetical Crystallographic Data Table (based on related structures):
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 or 8 |
This table presents hypothetical data based on common values for organic molecules of similar size and complexity. mdpi.com
The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonds and other non-covalent interactions. mdpi.com The imidazole N-H group is an excellent hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. mdpi.com
It is highly probable that strong N-H···O (nitro) or N-H···N (imidazole) hydrogen bonds would be the primary interactions, linking the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com Analysis of the crystal packing in a related benzimidazole derivative showed that such interactions create an infinite-chain hydrogen bond motif. mdpi.com In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings could also play a significant role in stabilizing the crystal lattice. The presence of the chlorine atom might lead to C-H···Cl or Cl···Cl interactions.
Chromatographic Purity and Characterization Methods
Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds like this compound. While a specific application note for this exact compound is not detailed, a standard reversed-phase HPLC (RP-HPLC) method can be described based on methods used for similar molecules. mdpi.comacs.org The purity of synthesized compounds is often checked by LC/MS analyses to ensure it is greater than 95%. mdpi.com
A typical HPLC analysis would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with different polarities. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum.
Typical RP-HPLC Parameters:
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase | A: Water (often with 0.1% formic acid) B: Methanol or Acetonitrile |
| Gradient | e.g., Start with 50% B, linear increase to 95% B over 4 minutes |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at λ_max (e.g., 254 nm or 280 nm) |
| Injection Volume | 1 - 10 µL |
This table outlines a typical method for analyzing benzimidazole derivatives by RP-HPLC. mdpi.com
Theoretical and Computational Investigations of 6 Chloro 7 Nitro 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For benzimidazole (B57391) derivatives, these studies provide insights into their structure-activity relationships.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While numerous studies have utilized DFT for various benzimidazole derivatives to analyze their molecular geometry, vibrational frequencies, and electronic properties, specific DFT data for 6-Chloro-7-nitro-1H-benzo[d]imidazole is not prominently featured in the available literature. nih.gov For instance, DFT calculations have been performed on related structures to determine optimized bond lengths and angles. nih.gov In broader studies, DFT has been used to calculate properties like UV-vis spectra and NMR chemical shifts for other substituted benzimidazoles. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity. Although FMO analysis has been applied to various benzimidazole derivatives to understand their electronic transitions and reactivity, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the provided search results.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds. It is used to investigate charge transfer and hyperconjugative interactions. While NBO analysis has been employed in studies of other complex benzimidazole systems to understand donor-acceptor interactions, there is no specific NBO analysis data available for this compound in the reviewed literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These techniques are valuable for understanding the behavior of molecules in biological systems. For related benzimidazole compounds, molecular docking, a type of molecular modeling, has been used to predict the binding modes with biological targets such as dihydrofolate reductase. rsc.orgrsc.org However, detailed molecular dynamics simulations that would provide information on the conformational flexibility and stability of this compound over time are not described. Studies on other benzimidazoles have utilized molecular dynamics to understand their interaction with receptors like the GABA-A receptor. acs.org
Tautomerism and Conformational Analysis
Tautomerism is a significant aspect of benzimidazole chemistry, as the imidazole (B134444) ring can exist in different tautomeric forms. The position of the proton on the nitrogen atoms can influence the compound's properties and biological activity. Studies on other benzimidazole derivatives have used techniques like XRD and DFT calculations to investigate tautomeric exchange and identify the most stable tautomer in solid and solution phases. mdpi.com A study on a related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, confirmed the existence of a single tautomer in the solid phase through XRD analysis. mdpi.com However, a specific conformational and tautomeric analysis for this compound is not available.
Prediction of Reactivity and Reaction Pathways
The prediction of reactivity and reaction pathways is a key application of computational chemistry. By analyzing the electronic properties and potential energy surfaces, chemists can predict how a molecule will behave in a chemical reaction. For some benzimidazole derivatives, computational methods have been used to propose reaction mechanisms. nih.gov However, there are no specific studies in the provided results that predict the reactivity patterns or reaction pathways for this compound.
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the therapeutic potential of this compound and its derivatives. These computational methods allow for the rational design of novel compounds with enhanced biological activities by predicting their interactions with specific biological targets.
Detailed Research Findings
A comprehensive study involving the synthesis of seventy-six 1H-benzimidazole derivatives, including those with a 6-chloro-7-nitro substitution, revealed key structural features that govern their biological efficacy. rsc.orgresearchgate.net The research identified several potent compounds, notably 1d, 2d, 3s, 4b, and 4k , which exhibited strong antibacterial activity against a panel of bacteria, including Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. rsc.org Furthermore, compound 4k demonstrated significant antifungal activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL. rsc.org
The anticancer activity of these derivatives was also noteworthy, with compounds 1d, 2d, 3s, 4b, and 4k showing the most potent cytotoxic effects against five different cancer cell lines, with half-maximal inhibitory concentration (IC50) values in the low micromolar range. rsc.org
The SAR analysis from this extensive library of compounds highlighted that the presence of an N,N-dimethylamino group at the aromatic ring on position 2, in conjunction with a chloro or nitro group at position 6 of the 1H-benzimidazole core, is desirable for enhanced antibacterial and antifungal activities. nih.gov
Molecular docking studies were pivotal in identifying the potential molecular targets for these benzimidazole derivatives. Dihydrofolate reductase (DHFR) from Staphylococcus aureus was predicted to be a primary target for both the antimicrobial and anticancer activities of these compounds. rsc.orgresearchgate.netrsc.orgsemanticscholar.org This is significant as DHFR is a well-established target for both antimicrobial and anticancer therapies, suggesting a dual mechanism of action for these derivatives. rsc.orgnih.gov For anticancer activity, vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) were also identified as promising targets. rsc.orgresearchgate.netrsc.orgsemanticscholar.org
The in silico studies were further supported by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which indicated that the most active compounds possess drug-like properties comparable to standard drugs like ciprofloxacin, fluconazole, and paclitaxel. rsc.orgresearchgate.netrsc.orgsemanticscholar.org
Data Tables
The following tables summarize the key findings from the in silico SAR studies, highlighting the most potent compounds and their predicted biological targets.
| Compound ID | Substitution Pattern Highlights | Potent Activity | Predicted Molecular Targets |
| 1d | N/A | Antibacterial, Anticancer | DHFR, VEGFR2, HDAC6 |
| 2d | N/A | Antibacterial, Anticancer | DHFR, VEGFR2, HDAC6 |
| 3s | N/A | Antibacterial, Anticancer | DHFR, VEGFR2, HDAC6 |
| 4b | N/A | Antibacterial, Anticancer | DHFR, VEGFR2, HDAC6 |
| 4k | N/A | Antibacterial, Antifungal, Anticancer | DHFR, VEGFR2, HDAC6 |
| Predicted Molecular Target | Therapeutic Area | Associated Potent Compounds |
| Dihydrofolate reductase (DHFR) | Antimicrobial & Anticancer | 1d, 2d, 3s, 4b, 4k |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | Anticancer | 1d, 2d, 3s, 4b, 4k |
| Histone deacetylase 6 (HDAC6) | Anticancer | 1d, 2d, 3s, 4b, 4k |
Molecular Mechanisms of Biological Interaction Academic Research Focus
Enzyme Inhibition Studies and Kinetics
Research into the biological profile of 6-Chloro-7-nitro-1H-benzo[d]imidazole and its derivatives has primarily centered on its potential as an inhibitor of various enzymes crucial for the survival of pathogens and the proliferation of cancer cells. The following subsections detail the available findings from these investigations.
Interaction with Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. mdpi.comorscience.ru
A 2022 study by Deok-Seo and colleagues involved the synthesis of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govsemanticscholar.orgrsc.orgrsc.org As part of this research, molecular docking simulations were performed to identify potential protein targets for these compounds. The in silico results predicted that the dihydrofolate reductase protein from Staphylococcus aureus is a highly probable target for the antimicrobial and anticancer activities observed with these derivatives. nih.govsemanticscholar.orgrsc.orgrsc.orgresearchgate.net Specifically, the study highlighted that a planar benzimidazole (B57391) moiety is a common structural feature in compounds targeting DHFR. nih.gov Further in vitro and in silico studies by the same research group on related N,2,6-trisubstituted 1H-benzimidazole derivatives also identified DHFR as a promising target, with one compound demonstrating an IC₅₀ of 2.35 μM. rsc.org Another study on pyrimidine-clubbed benzimidazole derivatives also pointed to DHFR inhibition as the likely mechanism of their antibacterial action. nih.gov
Table 1: Summary of In Silico and In Vitro DHFR Inhibition Studies
| Compound Class | Organism/Enzyme | Method | Key Finding | Reference |
|---|---|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Staphylococcus aureus DHFR | Molecular Docking | Predicted as a suitable target for antimicrobial and anticancer activities. | nih.govsemanticscholar.orgrsc.orgrsc.orgresearchgate.net |
| N,2,6-Trisubstituted 1H-benzimidazole derivatives | DHFR | In vitro assay | Compound 4c exhibited an IC₅₀ of 2.35 μM. | rsc.org |
| Pyrimidine-clubbed benzimidazole derivatives | DHFR | In silico screening | Identified as potential DHFR inhibitors. | nih.gov |
Modulation of Human Topoisomerase I (Hu Topo I)
There is currently no available research in the public domain that has specifically investigated the interaction of this compound with Human Topoisomerase I (Hu Topo I).
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
There is currently no available research in the public domain that has specifically investigated the interaction of this compound with Inosine Monophosphate Dehydrogenase (IMPDH).
Interaction with (p)ppGpp Synthetases/Hydrolases
There is currently no available research in the public domain that has specifically investigated the interaction of this compound with (p)ppGpp synthetases/hydrolases.
Pyruvate Kinase Enzyme Modulation
There is currently no available research in the public domain that has specifically investigated the interaction of this compound with Pyruvate Kinase.
Filamenting Temperature-Sensitive Protein Z (FtsZ) Targeting
While some studies have explored trisubstituted benzimidazoles as inhibitors of the bacterial cell division protein FtsZ, there is no specific research available that details the interaction of this compound with FtsZ. nih.gov
PqsR Receptor Antagonism
Research has identified derivatives of 6-chloro-1H-benzo[d]imidazole as potent antagonists of the PqsR receptor, a key component of the quorum-sensing (QS) system in Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell signaling mechanism that bacteria use to coordinate gene expression, including the production of virulence factors. nih.gov By inhibiting the PqsR receptor, these compounds can disrupt this signaling pathway, leading to a reduction in bacterial virulence. nih.gov
A notable derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has demonstrated significant inhibition of the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. nih.gov Crystallographic studies of this inhibitor complexed with the PqsR ligand-binding domain (PqsRLBD) have provided insights into the structural basis of its antagonistic activity. nih.gov The presence of the chlorine atom at the 6-position of the benzo[d]imidazole ring has been shown to be crucial for its biological activity. nih.gov
Trypanothione Reductase (TryR) Inhibition
Trypanothione reductase (TryR) is a vital enzyme for the survival of Leishmania parasites, which are responsible for leishmaniasis. This enzyme is a key target for the development of new antileishmanial drugs. plos.orgnih.gov Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as inhibitors of Leishmania infantum TryR. nih.gov Molecular docking studies have shown that these compounds can bind with high stability to the enzyme, engaging in both hydrophobic and hydrophilic interactions. nih.gov
The inhibitory potential of these indazole derivatives is influenced by the nature of the heterocyclic rings attached to the core structure. Compounds incorporating a triazole ring have demonstrated greater inhibitory efficiency against TryR compared to those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov This suggests that the interactions between the 3-chloro-6-nitro-1H-indazole core and the triazole side chain are particularly favorable for binding and inhibition. nih.gov
Protein-Ligand Binding Affinity Studies
The interaction between a ligand and its protein target is fundamental to its biological effect. For benzimidazole derivatives, this binding affinity is influenced by various structural features. The presence and position of substituents on the benzimidazole ring system, particularly at the N-1, C-2, and C-6 positions, are critical for determining the strength and specificity of the interaction with target proteins. researchgate.net
For instance, the affinity of 6-chloro-3'-nitroflavone, a related compound, for the benzodiazepine (B76468) binding site of the GABA(A) receptor has been demonstrated with a Ki of 6.68 nM. nih.gov This highlights the potential of the chloro- and nitro-substituted scaffold in achieving high binding affinity. In the context of this compound derivatives, the chlorine and bromine atoms can enhance electrophilicity and binding affinity towards specific proteins. The stability of the protein-ligand complex is often mediated by electrostatic interactions, including hydrogen bonds, salt bridges, and π–π stacking. nih.gov
DNA/RNA Intercalation and Binding Interactions
The interaction of small molecules with nucleic acids is a significant area of research, particularly in the development of anticancer and antimicrobial agents. The nitro functionality in compounds like nitroimidazoles can be reductively activated under hypoxic conditions, generating reactive intermediates that can interact with cellular macromolecules such as DNA and RNA, leading to growth inhibition. nih.gov While direct evidence for DNA/RNA intercalation by this compound itself is not extensively detailed in the provided context, the general mechanism of related nitroaromatic compounds suggests this as a plausible mode of action.
Investigation of Molecular Targets and Pathways
Research into N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has utilized in silico molecular docking studies to predict potential molecular targets. researchgate.netnih.gov These studies have identified several key proteins that could be involved in the pharmacological effects of these compounds.
Table 1: Predicted Molecular Targets for N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives
| Target Protein | Potential Activity |
|---|---|
| Dihydrofolate reductase (DHFR) from Staphylococcus aureus | Antimicrobial and Anticancer. researchgate.netnih.gov |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | Anticancer. researchgate.netnih.gov |
These predictions suggest that the biological activities of these benzimidazole derivatives may be mediated through the modulation of these specific enzymes and receptors, which are involved in crucial cellular pathways such as nucleotide synthesis, angiogenesis, and epigenetic regulation. researchgate.netnih.gov
Structure-Mechanism Relationships
The relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of medicinal chemistry. For benzimidazole derivatives, specific structural modifications have been shown to directly impact their activity.
Key findings include:
Importance of the C-6 Position: The chlorine atom at the 6-position of the benzo[d]imidazole ring is important for the PqsR antagonistic activity. nih.gov
Influence of N-1 and C-2 Substituents: The nature of the substituents at the N-1 and C-2 positions of the benzimidazole ring significantly influences the biological activity. researchgate.net
Role of the Nitro Group: The nitro group, as seen in related nitroimidazole compounds, can act as a bioreductive functional group, leading to the generation of reactive species that interact with cellular components. nih.gov
Impact of Halogenation: The presence of halogen atoms like chlorine and bromine can enhance the binding affinity of the compound to its molecular targets.
These structure-activity relationships provide a rational basis for the design and optimization of new benzimidazole-based compounds with specific biological activities.
Applications in Chemical Research and Scientific Inquiry
Utilization as Synthetic Building Blocks and Intermediates
The primary application of 6-Chloro-7-nitro-1H-benzo[d]imidazole in chemical research is as a versatile intermediate for the synthesis of more complex molecular architectures. The synthesis of this key building block typically begins with the condensation of o-phenylenediamines substituted with chloro and/or nitro groups with various reagents. For instance, a common route involves the reaction of 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) with substituted aldehydes. researchgate.netresearchgate.netnih.gov A new series of 6-substituted 1H-benzimidazole derivatives can be synthesized by reacting these diamines with aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidative reagent. researchgate.net
Once formed, the 6-chloro-7-nitro-1H-benzimidazole scaffold serves as a platform for further functionalization. A predominant subsequent reaction is N-alkylation, where various substituted halides are reacted with the benzimidazole (B57391) core to produce a diverse library of N-substituted derivatives. researchgate.netresearchgate.net This method allows for the systematic modification of the compound's properties by introducing different groups at the N-1 position. researchgate.net The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for both the initial condensation and subsequent N-alkylation steps. researchgate.net The resulting derivatives often possess physicochemical properties that align with Lipinski's rules, making them suitable for further development as lead compounds in drug discovery. researchgate.net
Development of Advanced Materials
The distinct electronic and structural characteristics of benzimidazole derivatives, particularly those with strong electron-donating and electron-withdrawing groups, have positioned them as promising candidates for the creation of advanced materials.
Benzimidazole derivatives are recognized as effective organic non-linear optical (NLO) materials, which have applications in laser technology, telecommunications, and optical data storage. researchgate.netresearchgate.net The NLO response in these organic molecules is governed by the intramolecular charge transfer (ICT) from an electron-donor to an electron-acceptor group through a π-conjugated system. nih.govnih.gov
The presence of the strongly electron-withdrawing nitro (NO₂) and chloro (Cl) groups in this compound makes it a compound of significant interest for NLO applications. Research indicates that incorporating electron-withdrawing groups on the benzimidazole ring is a key strategy for enhancing NLO properties. nih.gov Specifically, studies on push-pull benzimidazoles have shown that 6-nitro-substituted compounds exhibit greater NLO activity than their 5-nitro counterparts. researchgate.net It has also been suggested that functionalizing the N1 atom of a 6-nitrobenzimidazole with additional electron-withdrawing groups could further enhance the nonlinearity. researchgate.net The presence of two potent electron-withdrawing groups in this compound suggests a high potential for a large second-order hyperpolarizability (β), a key measure of NLO activity.
Table 1: Influence of Substituents on NLO Properties of Benzimidazole Derivatives
| Compound Type | Substituent Effect | Impact on NLO Properties | Reference |
| Push-Pull Benzimidazoles | Electron-donor and electron-acceptor groups create an intramolecular charge transfer system. | Enhances second-order hyperpolarizability (β). | nih.gov |
| Nitro-Substituted Benzimidazoles | The nitro group acts as a strong electron acceptor. | 6-Nitro substitution is more effective than 5-nitro for increasing NLO activity. | researchgate.net |
| Thienylpyrrolyl-Benzimidazoles | Extended π-conjugated system attached to the benzimidazole heterocycle. | Leads to robust chromophores with good molecular optical nonlinearities. | researchgate.net |
| Bromo-aminobenzimidazole Derivatives | Substitution with both electron-donating (amino) and electron-withdrawing (bromo, phenyl) groups. | Tuning of the first-order hyperpolarizability (β₀) based on substituent patterns. | nih.gov |
Design of Molecular Probes for Biological Systems
Benzimidazole derivatives are a cornerstone in the design of fluorescent probes for sensing and bioimaging due to their unique electronic properties, biocompatibility, and synthetic versatility. researchgate.net These probes are crucial for detecting a wide range of analytes, including metal ions, anions, and biologically significant molecules like proteins and nucleic acids. researchgate.net The mechanism of these probes often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org
The this compound scaffold is particularly well-suited for this application due to its inherent electron-deficient nature. The chloro and nitro groups act as strong electron acceptors, making the molecule an ideal component in a "push-pull" system. In such a system, the electron-deficient benzimidazole can be coupled with an electron-donating group (the "push"), creating a fluorophore whose emission properties are sensitive to its environment or to interaction with a specific analyte. nih.gov For example, a common strategy involves using a strong electron-withdrawing group to quench fluorescence, which is then "turned on" upon reaction with the target analyte, a mechanism that provides high sensitivity. nih.gov Research on the related heterocycle 2,1,3-benzothiadiazole (B189464) (BTD) has shown that a 4-chloro-7-nitro-BTD derivative can be used to synthesize a fluorescent probe for detecting cysteine. mdpi.com This highlights the utility of the chloro-nitro substitution pattern in creating reactive sites for sensing applications.
Role in Medicinal Chemistry Lead Optimization (Beyond Clinical Aspects)
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net The substitution pattern on the benzimidazole ring is critical for tuning the molecule's interaction with biological targets. The introduction of chloro and nitro groups, as seen in this compound, is a key strategy in lead optimization to enhance potency and modulate physicochemical properties.
Numerous studies have focused on synthesizing and evaluating 6-chloro and 6-nitro benzimidazole derivatives for various therapeutic applications, including as antimicrobial and anticancer agents. nih.govsemanticscholar.orgrsc.orgresearchgate.net Structure-activity relationship (SAR) studies reveal that the position and nature of these electron-withdrawing groups significantly impact biological activity. For example, in the development of PqsR inhibitors for Pseudomonas aeruginosa, moving a chlorine atom from the 6-position to the 5-position of the benzimidazole ring resulted in a complete loss of activity, underscoring the sensitivity of the target interaction to substituent placement. acs.org Similarly, in the context of antisecretory agents like omeprazole, substituents with strongly electron-withdrawing properties such as a nitro group can sometimes lead to compounds with lower efficacy, demonstrating the complex and target-dependent nature of lead optimization. nih.gov
The process often involves synthesizing a library of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives to explore how different functionalities at the N-1, C-2, and C-6 positions influence activity. nih.govsemanticscholar.org
Table 2: Examples of Lead Optimization in Substituted Benzimidazoles
| Lead Scaffold | Target/Application | Key Optimization Finding | Reference |
| 6-Chloro-1-methyl-1H-benzo[d]imidazole | PqsR Inhibition (P. aeruginosa) | Moving the Cl from position 6 to 5, or adding a second Cl, abolished activity. | acs.org |
| Substituted Benzimidazoles | Antisecretory (H+/K+-ATPase inhibition) | Strongly electron-withdrawing groups like NO₂ in the benzimidazole ring tend to give compounds with low antisecretory effects. | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Antimicrobial & Anticancer | The presence of N,N-dimethylamino group in the C-2 aryl ring and a chloro/nitro group at C-6 enhanced activity. | nih.gov |
| 6-Nitrobenzimidazole derivatives | Phosphodiesterase Inhibition | The position and type of substitution on the C-2 phenyl ring drastically affected inhibitory activity. |
Reagents for Analytical and Sensing Applications
Beyond optical probes, benzimidazole derivatives are valuable as reagents in electrochemical sensing applications. These methods offer a sensitive and cost-effective alternative to traditional analytical techniques for the determination of various compounds. researchgate.net The electrochemical behavior of the benzimidazole core, which can be modulated by substituents, forms the basis of these sensors. dergipark.org.tr
The this compound compound possesses features that make it highly suitable for electrochemical analysis. Nitroaromatic compounds are well-known to be electrochemically active, undergoing reduction at an electrode surface. researchgate.netrsc.org This property allows for their quantitative determination using voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). nih.govresearchgate.net
The development of chemically modified electrodes is a common strategy to improve the sensitivity and selectivity of detection for benzimidazole-based analytes. ajol.info For instance, electrodes modified with nanomaterials like fullerene/multiwalled carbon nanotubes have been used to enhance the electrochemical signal for the fungicide carbendazim, a benzimidazole derivative. scispace.com Given the reducible nitro group on its scaffold, this compound could be effectively detected and quantified using such advanced electrochemical sensor platforms. These sensors could be applied in environmental monitoring or quality control where trace detection of such aromatic compounds is required. rsc.org
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, which can require harsh reaction conditions, expensive reagents, or produce undesirable byproducts. chemmethod.comnih.gov For 6-Chloro-7-nitro-1H-benzo[d]imidazole, research has utilized the condensation of 4-chloro-5-nitro-o-phenylenediamine with various aldehydes. researchgate.netresearchgate.net However, significant opportunities exist for the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Future research should focus on:
Photocatalytic Synthesis: Harnessing the power of light to drive the synthesis offers a green alternative. Investigating photocatalytic, one-pot tandem processes starting from a substituted nitro compound and a simple alcohol could be a promising avenue. cnr.it In this approach, the alcohol can be dehydrogenated to provide both the necessary hydrogen for the reduction of the nitro group and the aldehyde for the cyclization step. cnr.it
Microwave-Assisted Green Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for benzimidazole (B57391) derivatives. rsc.orgchemmethod.com Exploring the use of green solvents like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions under microwave irradiation could lead to highly efficient and sustainable protocols. chemmethod.com
Novel Catalytic Systems: The development and application of novel catalysts are crucial. This includes exploring the use of inexpensive and readily available metal catalysts, such as those based on copper or erbium, which can promote the reaction under mild conditions. nih.govrsc.org The use of nanocatalysts and recyclable catalytic systems, like ionic liquids immobilized on magnetic nanoparticles, also presents an attractive option for industrial-scale production. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalysis | Utilizes renewable energy (light), mild conditions. cnr.it | Development of efficient TiO2-based photocatalysts, optimization of reaction parameters. cnr.it |
| Microwave-Assisted | Shorter reaction times, higher yields, avoids hazardous solvents. rsc.orgchemmethod.com | Use of green solvents (e.g., PEG), solvent-free conditions. chemmethod.com |
| Novel Catalysis | Mild reaction conditions, high efficiency, catalyst recyclability. nih.govrsc.org | Exploration of earth-abundant metal catalysts, nanostructured catalysts, and immobilized ionic liquids. rsc.org |
Comprehensive Exploration of Reactivity Profile
The reactivity of this compound is largely dictated by the electron-deficient nature of the benzene (B151609) ring and the nucleophilic character of the imidazole (B134444) nitrogens. While N-alkylation and N-arylation at the N-1 position are common transformations used to create derivatives, a systematic and comprehensive exploration of its reactivity profile is yet to be undertaken. rsc.orgresearchgate.net
Key unaddressed challenges include:
Selective Functionalization: Developing methods for the selective functionalization of the benzimidazole core is a significant challenge. This includes exploring electrophilic and nucleophilic aromatic substitution reactions on the benzene ring, which are made complex by the presence of the deactivating nitro group and the directing effects of the chloro and imidazole moieties.
Reactions at the C-2 Position: While condensation with aldehydes introduces substituents at the C-2 position during the primary synthesis, post-synthetic modification at this site is less explored. Investigating reactions such as C-H activation or metal-catalyzed cross-coupling at the C-2 position could open up new avenues for creating diverse molecular architectures.
Tandem and Cascade Reactions: Designing one-pot tandem or cascade reactions that utilize the inherent reactivity of the starting material to build complex molecular scaffolds in a single operation would be highly valuable. acs.org For instance, a reaction sequence involving initial N-alkylation followed by an intramolecular cyclization could lead to novel fused heterocyclic systems.
Advanced Computational Modeling for Predictive Chemistry
In silico studies, including molecular docking, have already proven useful in predicting the potential biological targets of derivatives of 6-chloro-1H-benzimidazole. rsc.orgresearchgate.netsemanticscholar.org However, the application of more advanced computational modeling techniques can provide deeper insights and guide future synthetic efforts more effectively.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure, reactivity indices, and reaction mechanisms involving this compound. This can help in predicting the most likely sites for electrophilic and nucleophilic attack and in designing reactions with desired regioselectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized compounds. This can help prioritize synthetic targets and reduce the number of compounds that need to be prepared and tested.
Discovery of Undiscovered Molecular Targets
Research has shown that derivatives of 6-chloro-1H-benzimidazole can target enzymes such as dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). rsc.orgresearchgate.net These findings suggest a broad therapeutic potential, particularly in the areas of antimicrobial and anticancer therapies. semanticscholar.orgnih.gov A significant future direction is the identification of novel and undiscovered molecular targets for this compound and its derivatives.
Strategies for target discovery include:
Chemical Proteomics: Utilizing affinity-based probes derived from this compound to pull down its binding partners from cell lysates can lead to the direct identification of its protein targets.
Phenotypic Screening: Screening the compound and its derivatives in a variety of cell-based assays that measure different cellular phenotypes (e.g., cell cycle progression, apoptosis, autophagy) can provide clues about the biological pathways they modulate. Subsequent target deconvolution studies can then identify the specific molecular targets responsible for the observed phenotypes.
Targeting Protein-Protein Interactions: Many benzimidazole-containing compounds are known to be effective inhibitors of protein-protein interactions. Future research could focus on designing and synthesizing derivatives of this compound that can specifically disrupt key protein-protein interactions involved in disease pathogenesis.
| Potential Molecular Target Class | Rationale for Investigation |
| Kinases | Many kinase inhibitors feature a heterocyclic core. The benzimidazole scaffold is well-suited for targeting the ATP-binding site of various kinases. nih.gov |
| Topoisomerases | Benzimidazole derivatives have been shown to interact with DNA and inhibit topoisomerase activity, making this a promising area for anticancer drug development. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | The structural features of benzimidazoles allow for interactions with the transmembrane domains of GPCRs, a large family of drug targets. |
Design of Next-Generation Research Tools
Beyond its potential as a precursor to therapeutic agents, this compound can serve as a valuable scaffold for the design of next-generation research tools to probe biological systems.
Future endeavors in this area should include:
Fluorescent Probes: By attaching a fluorophore to the benzimidazole scaffold, it is possible to create fluorescent probes that can be used to visualize and track the localization of their molecular targets within living cells.
Photoaffinity Labels: Incorporating a photoreactive group into the molecule would allow for the creation of photoaffinity labels. Upon photoactivation, these labels can form a covalent bond with their target protein, enabling its unambiguous identification and characterization.
Chemical Inducers of Proximity: Designing bifunctional molecules where one end binds to a target protein and the other end recruits an E3 ubiquitin ligase can lead to the targeted degradation of proteins of interest. This powerful chemical biology technique, known as PROTAC (Proteolysis Targeting Chimera), could be enabled by derivatives of this compound.
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-7-nitro-1H-benzo[d]imidazole under environmentally benign conditions?
Methodological Answer:
- Catalyst Selection : Nano-montmorillonite clay enables solvent-free synthesis at room temperature, reducing energy consumption and waste (yields: 70-85%) .
- Reaction Conditions : Use o-phenylenediamine derivatives with nitro and chloro substituents under reflux in polar aprotic solvents (e.g., DMF) for 6-8 hours .
- Characterization : Confirm product purity via melting point analysis, IR (nitro group stretching at 1520–1350 cm⁻¹), and H NMR (aromatic protons at δ 7.5–8.5 ppm) .
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nano-Montmorillonite | None | 25 | 82 | |
| SiO₂ Nanoparticles | Ethanol | 80 | 75 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.8–8.3 ppm for nitro and chloro substituents), while C NMR confirms carbon environments (e.g., C-Cl at ~110 ppm) .
- X-ray Crystallography : Resolves dihedral angles between benzimidazole and substituent rings (e.g., 61.7° for naphthalene derivatives), critical for structure-activity relationships .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 226 for [M+H]⁺) validate molecular weight .
Q. What are the key considerations in selecting substituents for enhancing antimicrobial activity?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro (-NO₂) and chloro (-Cl) at positions 6 and 7 enhance antibacterial activity by increasing electrophilicity .
- Substituent Position : Para-substituted aryl groups improve solubility and target binding (e.g., 2-phenyl derivatives show MIC ≤ 8 μg/mL against S. aureus) .
- In-Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values for Gram-positive and Gram-negative strains .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate EGFR inhibition potential?
Methodological Answer:
- Protein Preparation : Retrieve EGFR kinase domain (PDB ID: 1M17), remove water molecules, and add polar hydrogens .
- Ligand Preparation : Optimize this compound geometry using DFT (B3LYP/6-31G* basis set) .
- Docking Parameters : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the ATP-binding site. Analyze binding energies (ΔG ≤ -8.5 kcal/mol indicates strong inhibition) .
- Validation : Compare with co-crystallized ligands (e.g., erlotinib) to assess pose reproducibility .
Q. What computational models predict oxidative stability in ionic liquid environments?
Methodological Answer:
- QSAR Models : Use DFT-derived descriptors (HOMO-LUMO gap, electrophilicity index) to correlate with Fe(VI) oxidation rates (R² > 0.85) .
- Random Forest Regression (RFR) : Train models on 16 imidazole derivatives to predict degradation half-lives (RMSE ≤ 0.2) .
- Validation : Cross-check predictions with HPLC-measured oxidation kinetics (error margin < 15%) .
Q. How to resolve contradictions between in-silico toxicity predictions and experimental cytotoxicity data?
Methodological Answer:
- Multi-Model Validation : Compare results from ADMET Predictor, ProTox-II, and SwissADME . For example, if in-silico models predict hepatotoxicity (e.g., ProTox-II score ≥ 0.6) but in-vitro assays (MTT on HepG2 cells) show IC₅₀ > 100 μM, investigate metabolic activation pathways .
- Dose-Response Refinement : Conduct assays at varied concentrations (1–200 μM) and exposure times (24–72 hrs) to identify threshold effects .
- Mechanistic Studies : Use transcriptomics to verify if toxicity arises from off-target effects (e.g., ROS generation) .
Q. What methodologies enable analysis of structure-activity relationships in corrosion inhibition?
Methodological Answer:
- Electrochemical Tests : Perform potentiodynamic polarization in 0.5 M HCl to measure inhibition efficiency (IE% = [(i₀ - i)/i₀] × 100, where i₀/i are corrosion currents) .
- DFT Calculations : Correlate IE% with molecular descriptors (e.g., higher dipole moments improve adsorption on metal surfaces) .
- Surface Analysis : Use SEM/EDS to confirm inhibitor film formation on carbon steel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
